molecular formula C21H28N2O3S B2550269 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide CAS No. 954023-69-9

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

Cat. No.: B2550269
CAS No.: 954023-69-9
M. Wt: 388.53
InChI Key: YEPKIKNCXIOMMM-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-methylbenzenesulfonyl chloride with N-(4-aminobutyl)-2-phenylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit the synthesis of folic acid in bacteria, similar to other sulfonamides. This inhibition disrupts the production of nucleotides necessary for DNA replication, leading to bacterial cell death. The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzenesulfonamide
  • N-ethylbenzenesulfonamide
  • N-methylbenzenesulfonamide

Comparison

Compared to these similar compounds, 3-methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide has a more complex structure, which may contribute to its unique biological activities. The presence of the phenylmorpholino group adds steric bulk and potential for additional interactions with biological targets, enhancing its specificity and potency in various applications.

Biological Activity

3-Methyl-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂S
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit a range of biological activities. These include:

  • Anticancer Activity : Targeting various cancer cell lines.
  • Antimicrobial Properties : Inhibiting bacterial growth.
  • Anti-inflammatory Effects : Modulating inflammatory responses.

The anticancer activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can activate caspase pathways, leading to programmed cell death.

Case Studies and Findings

  • Cytotoxicity against Cancer Cell Lines :
    • The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT116 (colon cancer).
    • IC₅₀ Values :
      • MCF-7: 0.65 µM
      • HeLa: 1.2 µM
      • HCT116: 1.5 µM
    These values indicate strong cytotoxic effects compared to standard chemotherapeutics like doxorubicin, which has an IC₅₀ of approximately 0.8 µM against MCF-7 .
  • Flow Cytometry Analysis :
    • Flow cytometry revealed that treatment with this compound resulted in significant cell cycle arrest at the G1 phase and increased apoptosis markers, including elevated caspase-3/7 activity .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial activity.

  • Testing Against Bacterial Strains :
    • The compound demonstrated inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

Anti-inflammatory Effects

Research has indicated that sulfonamide derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

In Vitro Studies

In vitro studies showed that treatment with this compound significantly reduced levels of IL-6 and TNF-α in cultured macrophages, suggesting potential applications in treating inflammatory diseases .

Summary of Findings

Activity TypeCell Line/OrganismIC₅₀/MIC ValuesNotes
AnticancerMCF-70.65 µMInduces apoptosis via caspase activation
AnticancerHeLa1.2 µMStrong cytotoxicity
AntimicrobialStaphylococcus aureusMIC comparable to ceftriaxoneSignificant growth inhibition
Anti-inflammatoryMacrophagesReduced IL-6/TNF-α levelsPotential for treating inflammation

Properties

IUPAC Name

3-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-18-8-7-11-20(16-18)27(24,25)22-12-5-6-13-23-14-15-26-21(17-23)19-9-3-2-4-10-19/h2-4,7-11,16,21-22H,5-6,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPKIKNCXIOMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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